molecular formula C14H16N4O2S3 B2947353 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034619-81-1

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2947353
M. Wt: 368.49
InChI Key: UTRGMDPUZJWWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C14H16N4O2S3 and its molecular weight is 368.49. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves the reaction of 5-(ethylthio)-1,3,4-thiadiazole-2-amine with 6-bromo-3-(tetrahydrothiophen-3-yl)nicotinonitrile, followed by reduction of the resulting nitrile to the corresponding amine and subsequent coupling with 6-bromo-3-(tetrahydrothiophen-3-yl)nicotinic acid to form the final product.

Starting Materials
5-(ethylthio)-1,3,4-thiadiazole-2-amine, 6-bromo-3-(tetrahydrothiophen-3-yl)nicotinonitrile, 6-bromo-3-(tetrahydrothiophen-3-yl)nicotinic acid

Reaction
Step 1: Reaction of 5-(ethylthio)-1,3,4-thiadiazole-2-amine with 6-bromo-3-(tetrahydrothiophen-3-yl)nicotinonitrile in the presence of a base such as potassium carbonate in DMF at elevated temperature to form the corresponding intermediate., Step 2: Reduction of the nitrile intermediate to the corresponding amine using a reducing agent such as lithium aluminum hydride in THF., Step 3: Coupling of the amine intermediate with 6-bromo-3-(tetrahydrothiophen-3-yl)nicotinic acid in the presence of a coupling agent such as EDCI and a base such as DIPEA in DMF to form the final product.

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S3/c1-2-22-14-18-17-13(23-14)16-12(19)9-3-4-11(15-7-9)20-10-5-6-21-8-10/h3-4,7,10H,2,5-6,8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRGMDPUZJWWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CN=C(C=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

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